![molecular formula C20H22N2O5S B6549030 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 1040659-83-3](/img/structure/B6549030.png)
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound contains multiple functional groups, such as a sulfonyl group, a quinoline derivative, and a benzodioxole moiety, making it an interesting subject for research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves several steps:
Starting with the preparation of the 1,2,3,4-tetrahydroquinoline core through a catalytic hydrogenation of quinoline.
Finally, coupling the 6-substituted tetrahydroquinoline derivative with 2H-1,3-benzodioxole-5-carboxylic acid in the presence of a suitable activating agent like carbodiimides (e.g., EDC, DCC) to form the final amide product.
Industrial Production Methods: For large-scale industrial production, the reaction parameters must be optimized for yield and efficiency. This involves:
Using more sustainable solvents and reagents to minimize environmental impact.
Employing continuous flow techniques to improve reaction control and scalability.
Incorporating advanced purification methods, such as chromatography and crystallization, to ensure high-purity final product.
Chemical Reactions Analysis
Types of Reactions: N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions:
Oxidation: Potential conversion of the tetrahydroquinoline to quinoline.
Reduction: Possible reduction of the sulfonyl group to a thiol or the benzodioxole ring to a catechol.
Substitution: Nucleophilic substitution on the sulfonyl or amide group.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides under conditions like reflux or microwave-assisted reactions.
Major Products Formed:
Quinoline derivatives from oxidation.
Reduced products like thiols or catechols.
Substituted sulfonamides or amides.
In Chemistry:
As a building block for synthesizing more complex organic molecules.
In studying structure-activity relationships and molecular interactions.
In Biology:
Potential use as a probe for studying biological pathways involving sulfonyl or benzodioxole functional groups.
Investigating its effects on cellular processes and enzyme activities.
In Medicine:
Possible therapeutic applications based on its structural features, such as antimicrobial, anticancer, or anti-inflammatory properties.
In Industry:
Application in the development of new materials, such as polymers or advanced coatings.
Use in agricultural chemicals, such as herbicides or pesticides.
Mechanism by Which the Compound Exerts Its Effects:
The sulfonyl group may interact with specific biological targets, such as enzymes or receptors, inhibiting or modifying their activity.
The benzodioxole moiety could intercalate with DNA or disrupt membrane structures, affecting cellular functions.
Molecular Targets and Pathways Involved:
Enzyme inhibition by binding to active or allosteric sites.
Modulation of signaling pathways through receptor interaction.
DNA intercalation or membrane disruption altering gene expression and cellular homeostasis.
Comparison with Similar Compounds
6-sulfonylquinoline derivatives.
1,3-benzodioxole-5-carboxamide analogues.
Other tetrahydroquinoline derivatives with sulfonyl substituents.
And there you have it: an in-depth dive into the world of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-10-28(24,25)22-9-3-4-14-11-16(6-7-17(14)22)21-20(23)15-5-8-18-19(12-15)27-13-26-18/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWJJYUIGXKJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetic acid](/img/structure/B6548962.png)
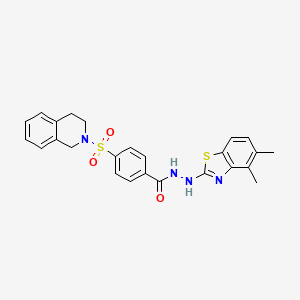
![2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6548970.png)
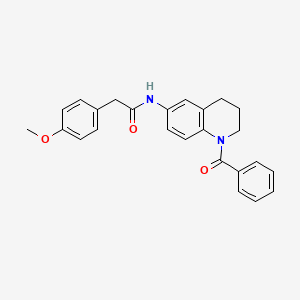
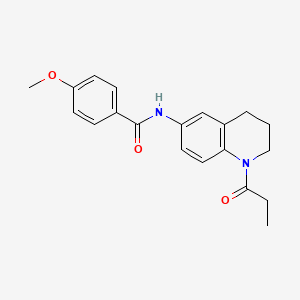
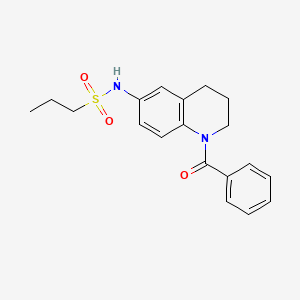
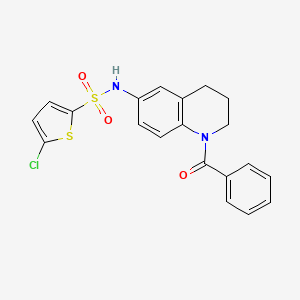
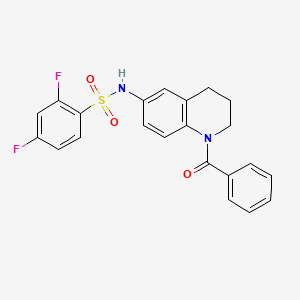
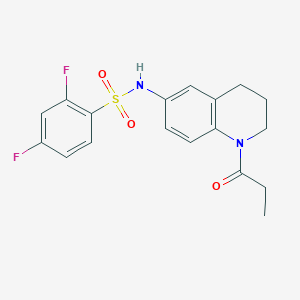
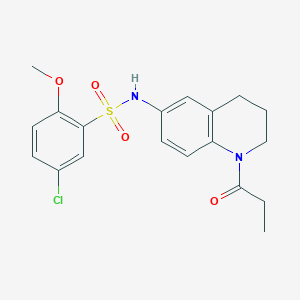
![4-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549007.png)
![4-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549015.png)
![2,6-dimethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549021.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide](/img/structure/B6549033.png)
